B1576895 Drosomycin

Drosomycin

货号: B1576895
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Drosomycin is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural and Functional Characteristics

Drosomycin is a 44-amino-acid peptide featuring a complex structure stabilized by disulfide bridges. Its three-dimensional conformation includes an alpha-helix and a twisted three-stranded beta-sheet, which are essential for its antifungal activity. The peptide exhibits potent activity against filamentous fungi, making it a significant subject of study in immunology and microbiology .

Table 1: Structural Features of this compound

FeatureDescription
Length44 amino acids
Disulfide Bridges4 (3 buried, 1 exposed)
Structural MotifCysteine Stabilized alpha beta (CS αβ)
Antifungal ActivityEffective against various filamentous fungi

Model Organism for Immunological Studies

Drosophila melanogaster serves as an invaluable model for studying innate immunity due to its genetic tractability and evolutionary conservation of immune pathways. This compound's role in this context has been extensively researched:

  • Antifungal Defense : Studies have shown that this compound is crucial for survival against fungal infections like Aspergillus species. The peptide's expression is upregulated upon exposure to fungal pathogens, demonstrating its importance in host defense mechanisms .
  • Gene Regulation : Research utilizing this compound-GFP reporter transgenes has revealed insights into local immune responses independent of the Toll pathway, suggesting alternative regulatory mechanisms during infection .

Potential Therapeutic Applications

The antifungal properties of this compound have led to explorations of its potential as a therapeutic agent:

  • Synthetic Peptide Development : Researchers have synthesized derivatives of this compound to enhance its antifungal efficacy against human pathogens like Candida albicans. These studies indicate that modifications can improve stability and reduce toxicity while maintaining antimicrobial activity .
  • Comparative Studies with Other Antifungals : Comparative analyses between this compound and other antifungal peptides have demonstrated similar potencies against various fungi, suggesting that this compound could be a template for developing new antifungal drugs .

Case Study 1: Efficacy Against Candida Species

A study evaluated the effectiveness of synthetic this compound analogs against clinical isolates of C. albicans. Results showed that these analogs exhibited significant antifungal activity with lethal concentrations comparable to established antifungals. This highlights the potential for developing new treatments based on this compound .

Case Study 2: Role in Cancer Research

Recent investigations have explored the role of this compound in cancer models using Drosophila. The peptide's immune-modulatory effects have been linked to enhanced resistance against tumor growth when combined with bacterial infections, suggesting a dual role in antimicrobial defense and cancer immunotherapy .

化学反应分析

Disulfide Bridge Formation

Drosophila drosomycin contains four intramolecular disulfide bridges . this compound-like defensin (DLD), a human homolog of this compound, also forms disulfide bridges .

  • To test the formation of disulfide bridges, a synthetically prepared DLD peptide was refolded under oxidative conditions . Mass spectrometry (MS) analysis revealed a decrease in molecular size from 4,793.8 ± 0.5 Da to 4,787.3 ± 0.3 Da, which is consistent with the formation of three intramolecular disulfide bridges .

  • The addition of iodoacetamide, which is reactive against free cysteine side chains, did not result in a shift in RP-HPLC elution time or an increase in the molecular size of the refolded DLD peptide, suggesting each DLD molecule is in a fully oxidized state .

Role of Disulfide Bridges in this compound Analogs

This compound (DRS) from Drosophila melanogaster contains four disulfide bridges (DBs), with three buried in the molecular interior and one exposed on the molecular surface . This exposed disulfide bridge ties the amino- and carboxyl-termini of the molecule together and is called a wrapper disulfide bridge (WDB) .

Drosphila takahashii has a this compound multigene family that includes 11 DRS-encoding genes. Some Drosphila takahashii have three amplifications that have lost WDB . The loss of WDB may lead to the development of antibacterial activity .

Functional Analysis of this compound Isoforms

This compound (Drs) gene encodes a 44-residue inducible antifungal peptide in Drosophila melanogaster . Six genes, Drs-lC, Drs-lD, Drs-lE, Drs-lF, Drs-lG and Drs-lI, show homology to the Drs form in a multigene family on the 3rd chromosome of D. melanogaster .

  • The antifungal activity of the expression products was assayed using Cerletti's method and showed a difference among the six isoforms in antifungal activity against the tested fungal strains :

    • Drs was most effective and showed antifungal activity to all seven fungal strains.

    • Isoform Drs-lC was effective to six strains.

    • Drs-lD was effective to five strains.

    • Drs-lG was effective to four strains.

    • Drs-lE and Drs-lF were effective to only three strains.

    • Drs-lI had no activity against any tested fungal strains.

  • The reduction in antifungal activity may be attributed to variable residues that are not in the alpha-helix. The two inserted residues (RV) in Drs-lI may also affect the dimensional structure and resulted in a functional change .

This compound Expression and Induction

This compound expression is induced by the Toll signalling pathway upon infection . this compound, along with other antimicrobial peptides (AMPs) such as cecropins, diptericin, drosocin, metchnikowin, and attacin, acts as a first line of defense after septic injury . this compound is also expressed constitutively to a lesser extent in different tissues and throughout development .

Localized expression patterns of a this compound–GFP reporter gene in the respiratory system indicate a local response to microbial infection .

  • Experiments with third instar larvae dipped in solutions of bacteria or fungal spores showed that larvae treated with Gram‐negative bacteria Erwinia carotovora carotovora developed strong expression of the reporter gene throughout the tracheal system .

  • Control animals dipped in water displayed limited transgene expression, typically restricted to the spiracles .

This compound Multigene Family Expression Patterns

The this compound gene family in D. melanogaster comprises seven genes . Expression patterns of individual genes are difficult to analyze because of the high degree of sequence identity .

  • Among the seven This compound genes, Drs, Dro2, Dro3, Dro4, and Dro5 showed constitutive expressions .

  • Dro2, Dro3, and Dro5 were upregulated by simple injury .

  • Drs is the only gene strongly upregulated when Drosophila was infected with microbes .

  • Dro1 and Dro6 were not transcribed at all in either noninfected or infected flies .

Structural Statistics of this compound

Structural data for the 15 selected NMR structures of this compound :

GlobalCα (secondary structure)
RMSD pairwise (A)1.55 (1.19, 1.94)
0.56 (0.26, 0.96)0.38 (0.19, 0.63)
RMSDhean structure (A)1.06 (0.92, 1.26)
0.38 (0.25, 0.66)0.26 (0.18, 0.40)
Ramachandran plot
Most favored regions
Additionally allowed regions
Violations of NOE restraints
Number > 0.4 A
Number > 0.3 A
Number > 0.2 8,
Violations of bond length
Number > 0.05
Violations of bond angles
Number > IO"
Energies (kcaUmol)
Etot
EvdW
Eelect

属性

生物活性

Antifungal

序列

DCLSGRYKGPCAVWDNETCRRVCKEEGRSSGHCSPSLKCWCEGC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。